molecular formula C15H29NO2 B12659785 N-(1-(Hydroxymethyl)propyl)undecenamide CAS No. 94023-78-6

N-(1-(Hydroxymethyl)propyl)undecenamide

Cat. No.: B12659785
CAS No.: 94023-78-6
M. Wt: 255.40 g/mol
InChI Key: BRMCAMJOAYDCLR-VAWYXSNFSA-N
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Description

N-(1-(Hydroxymethyl)propyl)undecenamide: is an organic compound with the molecular formula C15H29NO2 It is characterized by the presence of a hydroxymethyl group attached to a propyl chain, which is further connected to an undecenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(Hydroxymethyl)propyl)undecenamide typically involves the reaction of undecenoic acid with 1-(hydroxymethyl)propylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Undecenoic Acid+1-(Hydroxymethyl)propylamineThis compound+Water\text{Undecenoic Acid} + \text{1-(Hydroxymethyl)propylamine} \rightarrow \text{this compound} + \text{Water} Undecenoic Acid+1-(Hydroxymethyl)propylamine→this compound+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically conducted in a solvent such as toluene or ethanol, and the product is purified through techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: N-(1-(Hydroxymethyl)propyl)undecenamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The double bond in the undecenamide moiety can be reduced to form a saturated amide.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of N-(1-(Carboxymethyl)propyl)undecenamide.

    Reduction: Formation of N-(1-(Hydroxymethyl)propyl)undecanamide.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(1-(Hydroxymethyl)propyl)undecenamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-(Hydroxymethyl)propyl)undecenamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the undecenamide moiety can interact with lipid membranes, potentially altering their properties and affecting cellular processes.

Comparison with Similar Compounds

  • N-(1-(Hydroxymethyl)propyl)decanamide
  • N-(1-(Hydroxymethyl)propyl)dodecenamide
  • N-(1-(Hydroxymethyl)propyl)octenamide

Comparison: N-(1-(Hydroxymethyl)propyl)undecenamide is unique due to its specific chain length and the presence of a double bond in the undecenamide moiety. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different chain lengths or saturation levels.

Properties

CAS No.

94023-78-6

Molecular Formula

C15H29NO2

Molecular Weight

255.40 g/mol

IUPAC Name

(E)-N-(1-hydroxybutan-2-yl)undec-2-enamide

InChI

InChI=1S/C15H29NO2/c1-3-5-6-7-8-9-10-11-12-15(18)16-14(4-2)13-17/h11-12,14,17H,3-10,13H2,1-2H3,(H,16,18)/b12-11+

InChI Key

BRMCAMJOAYDCLR-VAWYXSNFSA-N

Isomeric SMILES

CCCCCCCC/C=C/C(=O)NC(CC)CO

Canonical SMILES

CCCCCCCCC=CC(=O)NC(CC)CO

Origin of Product

United States

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